molecular formula C19H25N5O5S B11000316 7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11000316
M. Wt: 435.5 g/mol
InChI Key: YUFPDTNPLSWYGI-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a pyridazino ring system, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N5O5S

Molecular Weight

435.5 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C19H25N5O5S/c1-21-15-10-17(29-3)16(28-2)9-13(15)14-11-20-24(19(25)18(14)21)12-22-5-7-23(8-6-22)30(4,26)27/h9-11H,5-8,12H2,1-4H3

InChI Key

YUFPDTNPLSWYGI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)S(=O)(=O)C)OC)OC

Origin of Product

United States

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